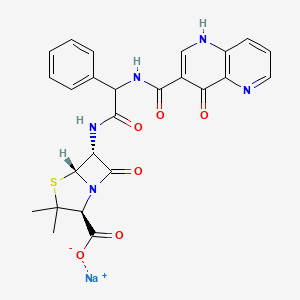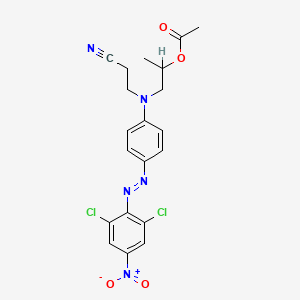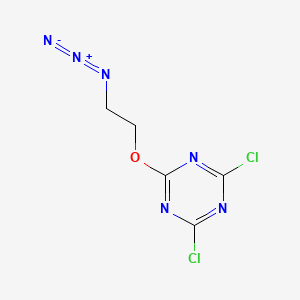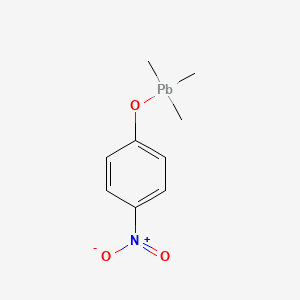
1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo isatin with P-toluidine in the presence of glacial acetic acid and dimethylformamide (DMF) as a solvent . This reaction yields 3-(tolyl imino)5-bromo-1H-indole-2-one, which can be further reacted with different reagents to obtain the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and infectious diseases . In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to multiple receptors and enzymes, thereby modulating various biological processes . For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)- can be compared with other similar compounds, such as 5-bromo-1-(2-methyl-allyl)-1H-indole-2,3-dione and 1H-isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
75822-37-6 |
|---|---|
Molecular Formula |
C16H10BrNO3 |
Molecular Weight |
344.16 g/mol |
IUPAC Name |
5-bromo-1-phenacylindole-2,3-dione |
InChI |
InChI=1S/C16H10BrNO3/c17-11-6-7-13-12(8-11)15(20)16(21)18(13)9-14(19)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
IFUUDRPDNYPXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



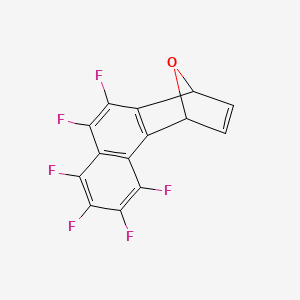
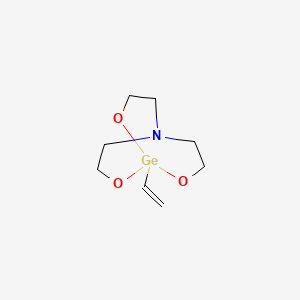

![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)

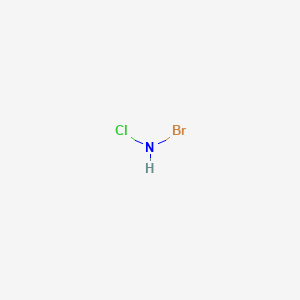
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)

